molecular formula C20H21N3O4 B11028072 Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B11028072
M. Wt: 367.4 g/mol
InChI Key: WZNZXBXHBVKEDO-UHFFFAOYSA-N
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Description

This compound features a benzoate ester core (ethyl 4-substituted) linked to a 2-oxopyrrolidin-1-yl moiety, which is further functionalized with a carbamoyl group attached to a 3-methylpyridin-2-yl heterocycle.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 4-[4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H21N3O4/c1-3-27-20(26)14-6-8-16(9-7-14)23-12-15(11-17(23)24)19(25)22-18-13(2)5-4-10-21-18/h4-10,15H,3,11-12H2,1-2H3,(H,21,22,25)

InChI Key

WZNZXBXHBVKEDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=N3)C

Origin of Product

United States

Preparation Methods

Regioselectivity in Carbamoylation

The 3-methylpyridin-2-amine’s nucleophilicity is influenced by steric hindrance from the methyl group. Employing bulky coupling agents like HATU improves selectivity for the desired N-carbamoyl product over O-acylation byproducts.

Purification Strategies

Reverse-phase chromatography (C18 column) with acetonitrile/water gradients resolves polar impurities. Analytical HPLC (UV detection at 254 nm) confirms purity >98%.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.34 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (d, J = 8.4 Hz, 2H, benzoate-H), 6.98 (d, J = 8.4 Hz, 2H, benzoate-H), 4.32 (q, J = 7.1 Hz, 2H, OCH2_2CH3_3), 3.71–3.65 (m, 2H, pyrrolidinone-H), 2.48 (s, 3H, CH3_3).

  • IR (KBr) : 1745 cm1^{-1} (C=O ester), 1660 cm1^{-1} (C=O amide), 1520 cm1^{-1} (C-N stretch) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

Key Compounds:
Compound Name Substituents/Modifications Pharmacological Activity Physicochemical Properties Reference
Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate (Target) 3-Methylpyridin-2-yl carbamoyl, ethyl benzoate Hypothesized antimicrobial Higher lipophilicity (ethyl ester) N/A
Methyl 4-(4-((2,5-dimethyl-1H-pyrrol-1-yl)carbamoyl)-2-oxopyrrolidin-1-yl)benzoate (Compound 6) 2,5-Dimethylpyrrole carbamoyl, methyl benzoate Antibacterial (47.5% yield) m.p. 147–148°C
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazin-3-yl phenethylamino, ethyl benzoate Not specified (likely kinase inhibition) Moderate solubility (pyridazine)
Compound A24 (Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido)benzoate Oxadiazole-thioacetamido, pyridin-4-yl, ethyl benzoate Anticancer or antiviral (inferred) High steric hindrance

Key Observations:

  • Bioactivity: Compound 6 demonstrated antibacterial activity, suggesting that the target compound’s pyrrolidinone-carbamoyl scaffold may similarly interact with bacterial targets. The 3-methylpyridine group in the target could enhance binding specificity compared to Compound 6’s dimethylpyrrole .
  • The target’s 3-methylpyridine may offer improved bioavailability .
  • Ester Group Impact : Ethyl esters (target) generally exhibit slower hydrolysis than methyl esters (Compound 6), prolonging half-life but increasing lipophilicity .

Physicochemical and Structural Analysis

  • Melting Points : Compound 6 melts at 147–148°C, while the target’s larger pyridine group may raise this due to enhanced crystallinity.
  • Solubility: The 3-methylpyridine in the target could improve water solubility compared to non-polar substituents (e.g., dimethylpyrrole in Compound 6) but reduce it relative to pyridazine (I-6230) .
  • Conformational Rigidity: The pyrrolidinone ring’s puckering (described via Cremer-Pople coordinates) may influence binding. Heterocyclic substituents (pyridine vs. oxadiazole) alter electronic profiles and steric effects .

Biological Activity

Ethyl 4-{4-[(3-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a compound of interest due to its potential biological activities, particularly as an agonist for the EP4 receptor. This receptor is implicated in various physiological processes, including inflammation and vascular function. This article summarizes the biological activity of this compound, incorporating data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoate moiety and a pyrrolidinyl group. The molecular formula is C19H22N2O3C_{19}H_{22}N_2O_3, with a molecular weight of approximately 342.39 g/mol.

The primary biological activity of this compound is its role as an EP4 receptor agonist . The EP4 receptor is part of the prostaglandin E2 receptor family, which plays a crucial role in mediating inflammatory responses and promoting vasodilation. Activation of this receptor has been linked to improved blood flow and potential therapeutic effects in conditions like peripheral arterial occlusive disease (PAOD) .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Vasodilation : By activating the EP4 receptor, the compound promotes vasodilation, which can enhance blood flow in ischemic tissues.
  • Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine release and immune cell activity.
  • Potential in Pain Management : The agonistic action at EP4 may also contribute to analgesic effects, making it a candidate for pain management therapies.

Case Studies

  • Study on Peripheral Arterial Occlusive Disease : A study demonstrated that administration of the compound in rat models resulted in significant improvement in blood flow in the hindlimbs, suggesting its potential utility in treating PAOD .
  • Inflammation Models : In vitro studies showed that this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures, indicating its anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved EffectReference
VasodilationEP4 receptor activationIncreased blood flow
Anti-inflammatoryCytokine modulationReduced TNF-alpha and IL-6 levels
Analgesic potentialPain pathway modulationDecreased pain response

Q & A

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KdK_d, kon/koffk_{on}/k_{off}) for protein targets .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Cellular Assays : Evaluate cytotoxicity or pathway modulation (e.g., apoptosis) in cancer cell lines .
    For DNA interactions, use fluorescence intercalator displacement (FID) assays or circular dichroism (CD) spectroscopy .

How can researchers ensure batch-to-batch consistency in purity and crystallinity?

Q. Basic Research Focus

  • Analytical HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>95%) .
  • X-ray Crystallography : Validate crystal structure and polymorphic forms using SHELXL for refinement .
  • Thermogravimetric Analysis (TGA) : Assess solvent residues and thermal stability .

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